1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(10-14-2-1-9-20-14)17-8-5-13(11-17)19-12-3-6-16-7-4-12/h1-4,6-7,9,13H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYARBYIJZHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the reaction of pyridin-4-ol with pyrrolidine to form the pyrrolidin-1-yl derivative. This intermediate is then reacted with thiophen-2-ylacetyl chloride to yield the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and precise control of reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.
Reduction: Reduction of the pyridine ring can result in the formation of pyridin-4-ylamine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves binding to specific molecular targets. The pyridine ring can interact with enzymes or receptors, while the thiophene ring may enhance the compound's binding affinity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
a) 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034481-95-1)
- Molecular Formula : C₁₅H₁₇N₃O₂S
- Key Differences : Replaces the pyridine ring with a methyl-substituted pyridazine (six-membered ring with two nitrogen atoms).
b) 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Key Differences : Thiophene substitution at the 3-position instead of 2-position.
- Implications: Thiophene-3-yl may reduce steric hindrance near the ethanone group, influencing receptor binding or enzymatic inhibition .
Thiophene-Containing Antiviral Compounds
a) MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone)
- Activity : Potent SARS-CoV Mpro inhibitor (IC₅₀ = 0.5 ± 0.3 μM) .
- Implications : The target compound’s pyrrolidine moiety may enhance binding to protease active sites through additional van der Waals or dipole interactions .
b) 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Structure : Features a pyrrol-3-one core with aryl and thiophene substituents.
- Synthesis: Base-catalyzed cyclization of aminoacetylenic ketones .
- Implications: The conjugated pyrrolone ring may increase planarity and π-π stacking compared to the target compound’s non-aromatic pyrrolidine .
Pharmacologically Active Ethanone Derivatives
a) Imidazo[1,2-b]pyridazine-Thiophene Hybrids
- Examples: 1-(5-(6-(isobutylamino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone (MW 314.4 g/mol) 1-(5-(6-(propylamino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone (MW 300.4 g/mol)
- Activity : Explored for pain treatment via adaptor-associated kinase 1 inhibition .
- Implications : The target compound’s pyridine-pyrrolidine scaffold may offer distinct kinase selectivity compared to imidazo-pyridazine hybrids .
Heterocyclic Modifications Impacting Bioactivity
a) 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone
- Structure : Replaces thiophene with thiazole (N vs. S in the aromatic ring).
- Implications : Thiazole’s electronegativity may improve aqueous solubility but reduce lipophilicity compared to thiophene .
b) (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Structure : Contains a hydroxypyrrolidine and methyl-thiophene.
Comparative Data Table
Biological Activity
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a pyridine moiety, and a thiophene group. Its molecular formula is C14H16N2O2S, and it possesses unique structural characteristics that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The pyridine and thiophene moieties may facilitate binding to specific proteins or enzymes, influencing pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research on related pyrrolidine derivatives has shown:
- Cytotoxicity : In vitro tests demonstrated that these compounds induce apoptosis in various cancer cell lines.
- Mechanistic Studies : The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress in tumor cells.
Antiviral Potential
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. A study focusing on pyridine derivatives found that modifications at the pyridine ring can enhance antiviral activity by:
- Inhibiting Viral Replication : Compounds showed reduced viral load in infected cell cultures.
- Targeting Viral Proteins : Specific interactions with viral proteins have been proposed as a mechanism for action.
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the efficacy of similar compounds in treating hypopharyngeal carcinoma. Results indicated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against FaDu cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like bleomycin .
Case Study 2: Antiviral Screening
In a screening study for antiviral activity against dengue virus, derivatives of the compound were tested for their ability to inhibit viral replication. Findings included:
Q & A
Q. What are the common synthetic routes for preparing 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1: Introduction of the pyridinyloxy group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for cross-coupling) .
- Step 2: Formation of the ethanone-thiophene moiety through Friedel-Crafts acylation or ketone functionalization .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (e.g., 0–80°C), solvent selection (DMF, dichloromethane), and inert atmospheres for sensitive steps .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy: Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ ion for C₁₆H₁₇N₂O₂S) .
- X-ray Crystallography: Resolves bond lengths (e.g., C–O bond in pyridinyloxy group: ~1.36 Å) and dihedral angles critical for conformational analysis .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
- The pyridin-4-yloxy group acts as an electron-withdrawing moiety, polarizing the pyrrolidine ring and increasing susceptibility to nucleophilic attack at the ethanone carbonyl .
- The thiophen-2-yl group provides π-electron density, enhancing electrophilic substitution reactions (e.g., halogenation) .
- Contradictions in reactivity predictions (e.g., unexpected oxidation resistance) may arise from steric hindrance or intramolecular hydrogen bonding, requiring DFT calculations to validate .
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
- Discrepancies between computational models (e.g., Gaussian-optimized geometries) and experimental data (X-ray) often arise from solvent effects or crystal packing forces. For example:
| Parameter | DFT Prediction | X-ray Data | Discrepancy |
|---|---|---|---|
| C–O Bond Length | 1.34 Å | 1.38 Å | +0.04 Å |
| Dihedral Angle | 120° | 115° | -5° |
- Refinement using SHELX software (e.g., SHELXL) improves accuracy by accounting for thermal motion and disorder .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Catalyst Optimization: Use Pd(PPh₃)₄ for coupling steps (yield increases from 60% to 85% vs. PdCl₂) .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reaction rates for SN2 steps .
- In-line Analytics: Real-time HPLC monitoring reduces byproduct formation during thiophene acylation .
Q. What are the challenges in studying biological interactions of this compound, and how can they be addressed?
- Solubility Limitations: The hydrophobic thiophene moiety reduces aqueous solubility. Solutions include PEGylation or co-solvent systems (DMSO-water mixtures) .
- Target Identification: Use competitive binding assays (e.g., fluorescence polarization) to identify kinase or GPCR targets .
- Metabolic Instability: Microsomal stability assays (e.g., liver S9 fractions) guide structural modifications (e.g., fluorination) to enhance half-life .
Methodological Considerations
Q. How should researchers design experiments to analyze contradictory bioactivity data across studies?
- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 24-hour assays may show variability due to compound degradation) .
- Control for Batch Variability: Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab discrepancies .
- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to reconcile conflicting data on anticancer efficacy reported in independent studies .
Q. What computational methods are most effective for predicting intermolecular interactions of this compound?
- Molecular Docking (AutoDock Vina): Screen against protein databases (PDB) to prioritize targets (e.g., EGFR kinase) .
- MD Simulations (AMBER/GROMACS): Simulate binding dynamics over 100 ns to assess stability of ligand-receptor complexes .
- QSAR Models: Corrogate substituent effects (e.g., pyridinyloxy vs. pyrazinyloxy) to predict ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
